N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

PROTACs Linker Design Click Chemistry

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 (CAS# 2107273-50-5) is a cyanine-based, polyethylene glycol (PEG)-containing linker that serves as a critical intermediate for bioconjugation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features a far-red Cy5 fluorophore with excitation/emission maxima at 649/667 nm and incorporates a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C47H67ClN2O10
Molecular Weight 855.5 g/mol
Cat. No. B15541130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
Molecular FormulaC47H67ClN2O10
Molecular Weight855.5 g/mol
Structural Identifiers
InChIInChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1
InChIKeyXQTUJSZRBUKFNO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: Technical Specifications for the PROTAC and Bioconjugation Specialist


N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 (CAS# 2107273-50-5) is a cyanine-based, polyethylene glycol (PEG)-containing linker that serves as a critical intermediate for bioconjugation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs) [1]. It features a far-red Cy5 fluorophore with excitation/emission maxima at 649/667 nm and incorporates a terminal alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This specific compound is characterized by a dual-PEG architecture, consisting of an m-PEG4 chain and a propargyl-PEG4 chain, which are designed to impart specific physicochemical properties for advanced research applications .

Beyond Cy5-Alkyne: Why the Specific PEG Architecture of N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 Dictates Experimental Outcomes


While various Cy5-alkyne conjugates are commercially available, they are not functionally interchangeable. The performance of a Cy5-based linker in critical applications like PROTAC synthesis or in vivo imaging is dictated by more than just its fluorophore . Factors such as aqueous solubility, non-specific binding, and linker length/geometry are directly controlled by the specific PEG architecture. For instance, the discrete PEG constructs in this compound are engineered to optimize water solubility and minimize non-specific binding, issues that are prevalent in non-PEGylated or sulfonated dye analogs [1]. The following quantitative evidence demonstrates why selecting the precisely defined N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 structure is a necessary procurement decision for ensuring reproducibility and performance in demanding assays.

Quantitative Differentiation Guide: N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 vs. Alternative Cy5 Linkers


Molecular Weight and Hydrodynamic Radius Differentiation: Dual PEG4 Linker vs. Simpler Analogs

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is characterized by its unique dual-PEG architecture, which is distinct from many other Cy5-alkyne compounds. While direct head-to-head biophysical comparison data are scarce in the public domain, a comparison of basic chemical properties reveals key procurement-level differentiators. The target compound (C47H67ClN2O10) has a molecular weight of 855.5 g/mol , a value significantly higher than simpler, non-PEGylated Cy5-alkyne analogs or those with shorter PEG linkers. This increased molecular weight, due to the presence of two tetraethylene glycol (PEG4) chains, directly contributes to a larger hydrodynamic radius and enhanced aqueous solubility, which are critical parameters for in vivo biodistribution and minimizing non-specific binding in complex biological media [1].

PROTACs Linker Design Click Chemistry

Extinction Coefficient Trade-offs: N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 vs. Cy5-PEG3-azide

The target compound exhibits an extinction coefficient of 61,200 M⁻¹cm⁻¹ at its excitation maximum [1]. This value is substantially lower than that of the commonly used alternative, Cy5-PEG3-azide, which has a reported extinction coefficient of approximately 232,000 M⁻¹cm⁻¹ . This quantitative difference of nearly 4-fold is a critical procurement consideration.

Fluorescence Biolabeling Click Chemistry

Alkyne Functionality for CuAAC Click Chemistry: N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 vs. NHS Ester Conjugates

The compound is functionalized with a terminal alkyne group, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This represents a fundamental difference in conjugation chemistry compared to amine-reactive dyes like Cy5-NHS ester. The click chemistry approach offers a bioorthogonal reaction, allowing for site-specific labeling of azide-tagged biomolecules even in complex biological mixtures, whereas NHS esters react non-selectively with any accessible primary amine.

Bioconjugation Click Chemistry CuAAC

Spectroscopic and Physical Property Differentiation: Cy5 Core vs. Cy3 and Cy7 Analogs

The Cy5 core of this compound dictates its far-red fluorescence, with excitation and emission maxima at 649 nm and 667 nm, respectively [1]. This places it in a distinct spectral window from other commonly used cyanine dyes like Cy3 (Abs/Em ~550/570 nm) and Cy7 (Abs/Em ~750/770 nm) [2]. The specific spectral properties of Cy5 are well-matched to standard 633 nm or 647 nm laser lines found in most confocal microscopes and flow cytometers, a critical factor for experimental feasibility [3].

Fluorescence Spectroscopy Multiplex Imaging Instrument Compatibility

High-Value Application Scenarios for N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5


Synthesis of Next-Generation PROTACs Requiring Defined Linker Properties

This compound is specifically designed for use as a PEG-based linker in PROTAC synthesis [1]. Its dual-PEG architecture provides a specific molecular weight (855.5 g/mol) and length, offering an alternative to more common PEG linkers. This allows medicinal chemists to fine-tune the linker region to achieve optimal ternary complex formation and subsequent target degradation. Unlike amine-reactive dyes, its alkyne handle ensures site-specific conjugation to an azide-modified target protein ligand or E3 ligase ligand, yielding a homogeneous and well-characterized PROTAC molecule . The increased solubility and potential for reduced non-specific binding conferred by the PEG chains are critical advantages for cellular assays [2].

In Vivo Fluorescence Imaging in Tissues Prone to High Autofluorescence

The far-red emission (Ex/Em 649/667 nm) of the Cy5 core is ideal for in vivo and ex vivo tissue imaging [1]. At this wavelength, tissue autofluorescence is significantly reduced compared to dyes with shorter emission wavelengths (e.g., Cy3 or FITC), providing a superior signal-to-noise ratio. This is particularly valuable for imaging in highly vascularized or autofluorescent tissues like the liver, spleen, and brain. While the extinction coefficient is lower than some alternatives, its utility in this context is driven by the combination of its spectral window and the enhanced solubility and bioavailability provided by its discrete PEG chains, which can improve circulation time and reduce clearance rates compared to non-PEGylated dyes [2].

Multiplexed Flow Cytometry and Confocal Microscopy Assays

The compound's spectral profile (Ex/Em 649/667 nm) is perfectly aligned with standard red-channel detection optics (633 nm or 647 nm lasers) in flow cytometers and confocal microscopes [1][3]. This makes it a reliable drop-in component for established multi-color panels. Its alkyne functionality allows for efficient CuAAC click chemistry labeling of azide-tagged antibodies or other biomolecules. This is a critical advantage over dyes like Cy5-NHS ester, as it permits the pre-conjugation of the dye to a secondary detection reagent (e.g., an azide-modified secondary antibody) in a controlled and reproducible manner, ensuring lot-to-lot consistency that is essential for quantitative and longitudinal studies.

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